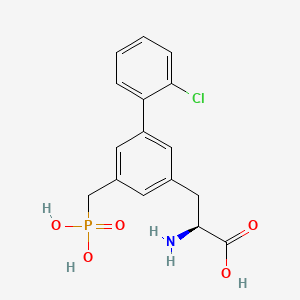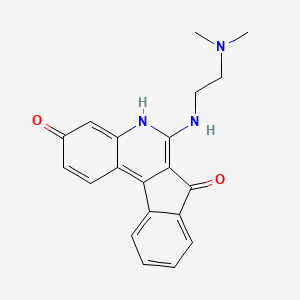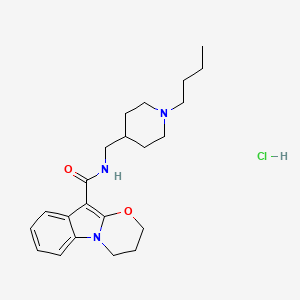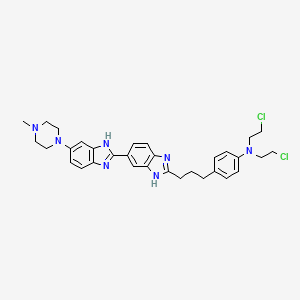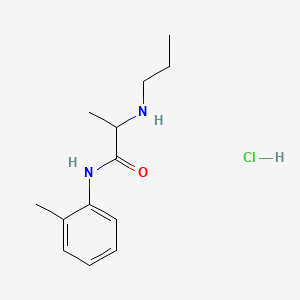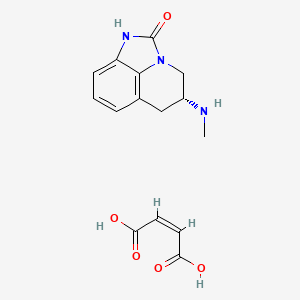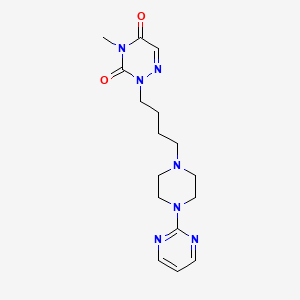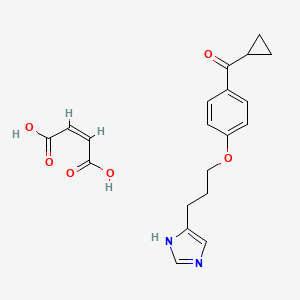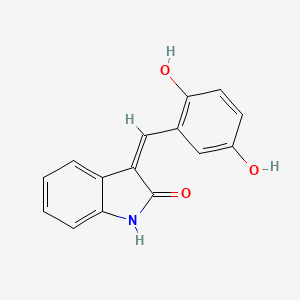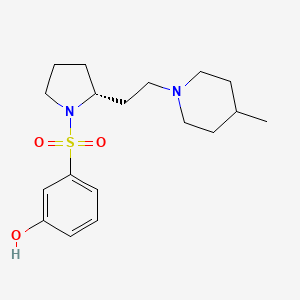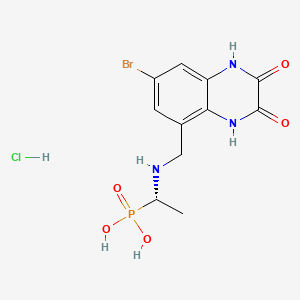
CGP 78608 hydrochloride
Übersicht
Beschreibung
CGP 78608 hydrochloride is a highly potent and selective antagonist at the glycine-binding site of the NMDA receptor, with an IC50 of 6 nM . It acts as a potentiator of GluN1/GluN3A-mediated glycine currents, with an estimated EC50 in the low nM range (26.3 nM) .
Molecular Structure Analysis
CGP 78608 is a phosphonic acid in which the hydrogen attached to phosphorous is substituted by a 1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl group .Physical And Chemical Properties Analysis
CGP 78608 is a phosphonic acid derivative . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Summary of the Application
CGP 78608 hydrochloride is a potent and selective NMDA antagonist that acts through the glycine site . It has an IC50 of 6 nM , indicating its high potency.
Methods of Application or Experimental Procedures
The compound can be applied in vitro to study its effects on NMDA receptor activity .
Results or Outcomes
CGP 78608 hydrochloride has been shown to decrease the glycine sensitivity of GluN1/GluN3A receptors . This effect is thought to occur through an inter-subunit allosteric effect between GluN1 and GluN3A agonist-binding domain (ABD) sites .
Application 2: Potentiator of GluN1/GluN3A-Mediated Glycine Currents
Summary of the Application
In addition to its antagonistic effects, CGP 78608 hydrochloride also acts as a potentiator of GluN1/GluN3A-mediated glycine currents . The EC50 is estimated to be in the low nM range (26.3 nM) .
Methods of Application or Experimental Procedures
This application can be studied in vitro using electrophysiological techniques to measure glycine currents .
Results or Outcomes
CGP 78608 hydrochloride has been shown to potentiate GluN1/GluN3A-mediated glycine currents .
Application 3: Anticonvulsant Activity
Summary of the Application
CGP 78608 hydrochloride has demonstrated anticonvulsant activity .
Methods of Application or Experimental Procedures
The anticonvulsant effects of CGP 78608 hydrochloride can be studied in vivo using animal models of epilepsy .
Results or Outcomes
CGP 78608 hydrochloride has been shown to have potent anticonvulsant effects in the electroshock-induced convulsions assay in mice .
Application 4: Reduction of Ammonia-Dependent cGMP Synthesis
Summary of the Application
CGP 78608 hydrochloride has been found to reduce or abolish ammonia-dependent cGMP synthesis . This is significant because ammonia-dependent cGMP synthesis is a causative factor of ammonia neurotoxicity .
Methods of Application or Experimental Procedures
This application can be studied in vitro using biochemical techniques to measure cGMP synthesis .
Results or Outcomes
CGP 78608 hydrochloride has been shown to reduce or abolish ammonia-dependent cGMP synthesis .
Application 5: Decreases Glycine Sensitivity of GluN1/GluN3A Receptors
Summary of the Application
CGP 78608 hydrochloride has been found to decrease glycine sensitivity of GluN1/GluN3A receptors . This effect is thought to occur through an inter-subunit allosteric effect between GluN1 and GluN3A agonist-binding domain (ABD) sites .
Methods of Application or Experimental Procedures
This application can be studied in vitro using biochemical techniques to measure glycine sensitivity .
Results or Outcomes
CGP 78608 hydrochloride has been shown to decrease glycine sensitivity of GluN1/GluN3A receptors .
Application 6: Reduces or Abolishes Ammonia-Dependent cGMP Synthesis
Summary of the Application
CGP 78608 hydrochloride has been found to reduce or abolish ammonia-dependent cGMP synthesis . This is significant because ammonia-dependent cGMP synthesis is a causative factor of ammonia neurotoxicity .
Methods of Application or Experimental Procedures
This application can be studied in vitro using biochemical techniques to measure cGMP synthesis .
Results or Outcomes
CGP 78608 hydrochloride has been shown to reduce or abolish ammonia-dependent cGMP synthesis .
Safety And Hazards
Safety measures for handling CGP 78608 hydrochloride include ensuring adequate ventilation and having accessible safety shower and eye wash stations. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN3O5P.ClH/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8;/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQQZBPMRPDKTB-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042566 | |
| Record name | CGP 78608 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CGP 78608 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



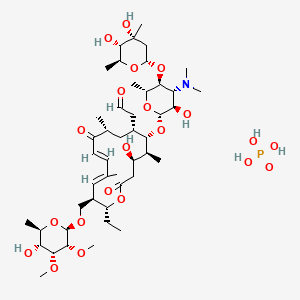
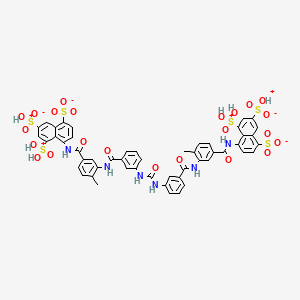
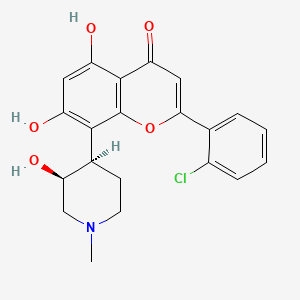
![(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride](/img/structure/B1662209.png)
